Technical Documentation Center

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate
  • CAS: 64090-83-1

Core Science & Biosynthesis

Foundational

Technical Guide: Critical Micelle Concentration of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

The following technical guide details the Critical Micelle Concentration (CMC) and physicochemical characterization of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate (CAS: 64090-83-1). Executive Summary & Chemical Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Critical Micelle Concentration (CMC) and physicochemical characterization of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate (CAS: 64090-83-1).

Executive Summary & Chemical Identity

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is a specialized anionic surfactant derived from the ring-opening reaction of Dodecenyl Succinic Anhydride (DDSA) with Lactic Acid . Unlike commodity surfactants (e.g., SDS), this molecule belongs to a class of "bio-based" or "green" surfactants that feature a twin-functional head group (succinate + lactate moieties) and a branched or linear C12 alkenyl tail.

Its CMC is not a single static value but a dynamic parameter heavily dependent on pH and degree of neutralization , given its dual-carboxyl nature. This guide provides the estimated physicochemical ranges, the structural logic governing its micellization, and a validated protocol for precise determination in a research setting.

Chemical Profile
PropertyDetail
IUPAC Name Butanedioic acid, 2-(dodecen-1-yl)-, mono(1-carboxyethyl) ester
CAS Number 64090-83-1
Molecular Formula

Molecular Weight ~356.46 g/mol
Classification Anionic Surfactant / Alkenyl Succinate Derivative
Primary Utility Emulsification, Corrosion Inhibition, Reactive Surfactant for Latex

Critical Micelle Concentration (CMC) Analysis

Theoretical & Estimated Values

Based on Structure-Property Relationships (SPR) of C12-alkenyl succinates and their lactate derivatives, the CMC of this molecule falls within a specific range distinct from simple fatty acids.

  • Estimated CMC Range: 1.0 mM – 4.5 mM (approx. 0.03 – 0.16 wt%) at pH 7–9.

  • Mechanism: The bulky hydrophilic head group (containing two ionizable carboxyls and an ester linkage) creates significant steric hindrance and electrostatic repulsion at the interface. This typically increases the CMC compared to simple Dodecenyl Succinic Acid (CMC ~1.0 mM), as more energy is required to pack these large head groups into a micellar structure.

Factors Influencing CMC

Researchers must control these variables to obtain reproducible data:

  • pH Sensitivity (The "Double-Switch"):

    • pH < 4: The molecule exists largely in its non-ionic (protonated) form. Solubility is low; micelles may not form before precipitation (Krafft point issue).

    • pH 5–6: Mono-ionization occurs (likely the stronger succinic acid carboxyl).

    • pH > 8: Di-ionization occurs (both succinate and lactate carboxyls). Electrostatic repulsion between head groups maximizes, significantly raising the CMC and decreasing the aggregation number (

      
      ).
      
  • Hydrolysis Risk:

    • Critical Warning: This molecule contains an ester linkage (succinate-lactate bond). Prolonged exposure to high pH (>10) or elevated temperatures (>50°C) will hydrolyze the ester, cleaving the molecule back into Dodecenyl Succinic Acid and Lactic Acid , fundamentally altering the CMC.

Validated Experimental Protocol: CMC Determination

Do not rely on literature values alone. The specific isomer ratio of the "dodecenyl" chain (often a mixture of isomers in commercial DDSA) affects the CMC. Use this self-validating protocol.

Methodology: Wilhelmy Plate Tensiometry

Surface tension (


) vs. Log Concentration (

) is the gold standard for this molecule. Conductivity is secondary due to the buffering effects of the lactate/succinate head groups.
Reagents & Setup
  • Solvent: 18.2 MΩ·cm deionized water, buffered to pH 8.0 (using dilute NaOH/HCl) to ensure full ionization and solubility.

  • Probe: Platinum Wilhelmy Plate (flamed before use).

  • Temperature: 25.0°C ± 0.1°C (Thermostated vessel).

The "Self-Validating" Workflow

This protocol includes built-in checks to prevent false positives from impurities.

CMC_Protocol Start START: Preparation CheckWater Validation 1: Water Purity (Must be > 71.5 mN/m) Start->CheckWater CheckWater->Start Fail (Reclean) StockSol Prepare Stock Solution (20 mM, pH 8.0) CheckWater->StockSol Pass Dosing Stepwise Dosing (Concentration: 0.1 mM -> 20 mM) StockSol->Dosing Equilibrate Equilibration (Wait for dγ/dt < 0.1 mN/m per min) Dosing->Equilibrate Measure Record Surface Tension (γ) Equilibrate->Measure Measure->Dosing Next Step Plot Plot γ vs. Log C Measure->Plot Complete Analysis Validation 2: Linear Regression Analysis (Pre-CMC & Post-CMC slopes) Plot->Analysis Result Calculate Intersection (CMC) Analysis->Result R² > 0.98

Figure 1: Self-validating workflow for CMC determination of succinate derivatives.

Data Analysis & Interpretation
  • Pre-CMC Region: You should observe a sharp linear decrease in surface tension.

    • Insight: If the slope is curved, it indicates the presence of highly surface-active impurities (often unreacted dodecene). Purify via solvent extraction (Hexane wash) if observed.

  • The Breakpoint: The intersection of the descending slope and the plateau is the CMC.

  • Post-CMC Region: Surface tension should remain constant (approx. 30–35 mN/m).

    • Insight: A "dip" (minimum) near the CMC indicates the presence of trace lauryl alcohol or similar contaminants.

Applications & Performance Logic

Corrosion Inhibition

The "gemini-like" dicarboxylate structure allows this molecule to chelate metal ions (


, 

) effectively.
  • Mechanism: The dodecenyl tail forms a hydrophobic barrier on the metal surface, while the succinate-lactate head anchors firmly to the oxide layer.

  • Protocol: Use at 2x CMC in aqueous cooling systems to ensure a dense monolayer formation without excessive foaming.

Emulsion Polymerization

As a reactive surfactant precursor (if the alkenyl bond is preserved), it stabilizes latex particles.

  • Advantage: The lactate moiety provides steric bulk that improves freeze-thaw stability of the resulting latex compared to standard sulfate surfactants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98107: Dodecenylsuccinic anhydride. Retrieved from [Link]

  • ResearchGate (2025). Dodecenyl succinylated alginate (DSA) as a novel dual-function emulsifier. (Contextual reference for DDSA-modified biopolymers). Retrieved from [Link]

Protocols & Analytical Methods

Method

Preparation of corrosion inhibitor packages containing (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

Application Note & Protocol Guide Topic: Preparation and Evaluation of Corrosion Inhibitor Packages Containing (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate Audience: Researchers, scientists, and formulation chemists in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Preparation and Evaluation of Corrosion Inhibitor Packages Containing (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

Audience: Researchers, scientists, and formulation chemists in the lubricants and metalworking industries.

Introduction: Advancing Ferrous and Non-Ferrous Metal Protection

Corrosion remains a critical failure mechanism in machinery and industrial systems, leading to significant economic losses and operational downtime. The primary defense against this degradation is the use of corrosion inhibitors, particularly in lubricants, hydraulic fluids, and metalworking fluids.[1] These additives function by creating a protective barrier on the metal surface, effectively isolating it from corrosive agents like water and oxygen.[1][2] While traditional inhibitors have proven effective, the demand for enhanced performance, improved environmental profiles, and multi-metal compatibility drives continuous innovation.

This guide focuses on a specialized dicarboxylic acid derivative, (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate. This molecule is synthesized from dodecenyl succinic anhydride (DDSA), a widely used corrosion inhibitor intermediate, and lactic acid. The resulting structure combines the strong surface affinity of dicarboxylic acids with a branched, hydrophobic tail, offering unique performance characteristics. We will explore its synthesis, its formulation into synergistic inhibitor packages, and robust protocols for evaluating its efficacy.

Section 1: The Core Component: (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

Chemical Structure and Rationale

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is a half-ester of dodecenyl succinic acid. Its structure is designed for optimal performance as a corrosion inhibitor:

  • Dodecenyl Group (C12H23): This long, branched alkyl chain provides excellent solubility in hydrocarbon base stocks (mineral and synthetic) and forms a dense, water-repellent (hydrophobic) layer on the metal surface.[3]

  • Two Carboxylic Acid Groups (-COOH): These polar "head" groups possess a strong affinity for metal surfaces, acting as anchoring points for the inhibitor molecule.[3][4] This chemisorption process is critical for forming a persistent and robust protective film.[1]

The introduction of the carboxyethyl group from lactic acid modifies the polarity and steric hindrance of the molecule compared to its parent, dodecenyl succinic acid, potentially improving its solubility and interaction with other formulation additives.

Protocol for Synthesis

This protocol describes the ring-opening esterification of dodecenyl succinic anhydride (DDSA) with L-lactic acid.

Causality: The reaction proceeds via a nucleophilic attack of the hydroxyl group of lactic acid on one of the carbonyl carbons of the anhydride ring. This is an efficient method for creating the half-ester without the need for harsh catalysts that could produce unwanted byproducts. Performing the reaction at a moderately elevated temperature ensures a reasonable reaction rate without causing decomposition.

Workflow for Synthesis of the Target Inhibitor

cluster_reactants Initial Reactants start_node Reactants process_node Process product_node Product DDSA Dodecenyl Succinic Anhydride (DDSA) Reactor Reaction Vessel (100-110°C, N2 Atmosphere) DDSA->Reactor LacticAcid L-Lactic Acid LacticAcid->Reactor Monitoring Monitor Reaction (FTIR Spectroscopy) Reactor->Monitoring Stir for 4-6 hours Monitoring->Reactor Reaction incomplete FinalProduct (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate Monitoring->FinalProduct Anhydride peak disappears

Caption: Synthesis workflow for the target corrosion inhibitor.

Materials & Equipment:

  • Dodecenyl succinic anhydride (DDSA)

  • L-Lactic acid (88% solution)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Condenser

  • FTIR Spectrometer

Procedure:

  • Setup: Assemble the reaction apparatus (flask, stirrer, condenser, nitrogen inlet) in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with one molar equivalent of dodecenyl succinic anhydride.

  • Inert Atmosphere: Begin a slow purge of nitrogen gas through the flask to displace air and prevent oxidation.

  • Heating: Heat the DDSA to 80°C with gentle stirring until it is fully molten and homogenous.

  • Addition of Lactic Acid: Slowly add one molar equivalent of L-lactic acid to the molten DDSA over 30 minutes. An exothermic reaction may be observed; control the addition rate to maintain the temperature below 120°C.

  • Reaction: After the addition is complete, increase the temperature to 105-110°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by taking small samples periodically for FTIR analysis. The reaction is complete when the characteristic anhydride peaks (around 1785 cm⁻¹ and 1865 cm⁻¹) have disappeared, and a strong ester carbonyl peak (around 1740 cm⁻¹) and broad carboxylic acid peak have appeared.

  • Completion: Once the reaction is complete, cool the mixture to room temperature. The resulting viscous liquid is the desired product and can be used without further purification in most lubricant applications.

Proposed Mechanism of Action

The inhibitor functions by adsorbing onto the metal surface to form a protective, non-reactive film.

Diagram of Corrosion Inhibition Mechanism

cluster_surface Metal Surface Interaction cluster_environment Corrosive Environment Metal Ferrous Metal Surface (Fe) p1 p2 p3 p4 p5 p6 p7 p8 Inhibitor1 Polar Head (-COOH) Inhibitor1->p2 Adsorption Water H₂O Inhibitor1->Water Hydrophobic Barrier Inhibitor2 Polar Head (-COOH) Inhibitor2->p4 Chemisorption Oxygen O₂ Inhibitor2->Oxygen Repels Corrodents Inhibitor3 Polar Head (-COOH) Inhibitor3->p6 Adsorption Inhibitor3->Water

Caption: Adsorption of inhibitor molecules on a metal surface.

  • Adsorption: The polar carboxylic acid groups are attracted to the metal oxide layer on the steel surface, forming a strong bond via chemisorption.[2]

  • Film Formation: As molecules pack onto the surface, the long, non-polar dodecenyl tails orient themselves away from the metal, creating a dense, hydrophobic barrier.

  • Protection: This barrier physically blocks water and oxygen from reaching the metal surface, thereby preventing the electrochemical reactions that cause rust.[1]

Section 2: Formulation of Synergistic Corrosion Inhibitor Packages

The target molecule is highly effective but can be combined with other additives to create a package with enhanced, multi-functional performance. The goal of a package is to leverage synergy, where the combined effect of the components is greater than the sum of their individual effects.[5][6]

Component Selection
Component ClassExample CompoundFunction in PackageTypical Treat Rate (%)
Primary Inhibitor (1-Carboxyethyl) hydrogen 2-dodecenylsuccinateForms primary protective film on ferrous surfaces.0.10 - 0.50
Co-Inhibitor / Detergent Calcium or Barium Dinonylnaphthalene SulfonateProvides secondary film-forming, detergency to keep surfaces clean, and acid neutralization.[7]0.25 - 1.50
Yellow Metal Deactivator TolyltriazoleSpecifically protects copper, brass, and bronze alloys by forming a passivating film.[8]0.02 - 0.10
Amine Neutralizer Triethanolamine (TEA)Neutralizes the acidic components to form salts, improving water compatibility and providing additional inhibition.[9]0.10 - 0.50
Base Stock / Carrier Group I or Group II Mineral Oil / PAOActs as the solvent and carrier for the additive components.Balance
Protocol for Blending an Oil-Soluble Package

Causality: The order of addition is critical for ensuring homogeneity and preventing additive dropout. Heating reduces the viscosity of the components, promoting faster and more complete mixing. A final filtration step ensures a clean, particle-free concentrate suitable for use in finished fluids.

Procedure:

  • Base Stock: Charge the blending vessel with the required amount of base oil.

  • Heating & Agitation: Begin agitation and heat the base oil to 60-70°C.

  • Component Addition: Add the components in the following order, allowing each to fully dissolve before adding the next:

    • (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

    • Calcium or Barium Sulfonate

    • Tolyltriazole (pre-dissolved in a small amount of base oil if solid)

    • Triethanolamine

  • Mixing: Continue mixing at 60-70°C for at least one hour after the final component has been added to ensure complete homogeneity.

  • Cooling & Filtration: Turn off the heat and allow the package to cool to <40°C with continued agitation.

  • Quality Control: Filter the final package through a 5-micron filter to remove any potential contaminants. The package is now ready for use as a concentrate.

Section 3: Performance Evaluation Protocols

To validate the efficacy of a new inhibitor package, standardized testing is essential.

Protocol: Rust Prevention Characteristics (ASTM D665)

This test evaluates the ability of an inhibited oil to prevent the rusting of a polished steel specimen when mixed with distilled or synthetic seawater.[1]

Materials & Equipment:

  • ASTM D665 test apparatus (beaker, stirrer, specimen holder)

  • Polished cylindrical steel specimen

  • Test oil (e.g., base oil + 1% of the inhibitor package)

  • Distilled water or synthetic seawater

  • Oven

Procedure:

  • Preparation: Place 300 mL of the test oil into the beaker.

  • Pre-heating: Heat the oil to 60°C.

  • Specimen Insertion: Place the polished steel specimen into its holder and immerse it in the hot oil.

  • Water Addition: Add 30 mL of distilled water (Procedure A) or synthetic seawater (Procedure B) to the beaker.

  • Stirring: Begin stirring at 1000 RPM and maintain the temperature at 60°C.

  • Duration: Continue the test for 24 hours.

  • Evaluation: After 24 hours, remove the specimen, wash with a solvent (e.g., heptane), and immediately inspect for any signs of rust.

  • Rating: The result is reported as "Pass" (no rust) or "Fail" (any rust).

Protocol: Electrochemical Evaluation (Potentiodynamic Polarization)

This technique provides rapid, quantitative data on the inhibitor's mechanism and efficiency. It measures the change in corrosion current as a potential is applied to a metal electrode immersed in a corrosive environment.

Workflow for Electrochemical Testing

setup_node setup_node process_node process_node data_node data_node result_node result_node Cell Prepare Electrochemical Cell (Working, Counter, Reference Electrodes) Electrolyte Add Electrolyte (e.g., 3.5% NaCl solution) Cell->Electrolyte Blank Run Blank Test (Without Inhibitor) Electrolyte->Blank Inhibited Add Inhibitor Package Run Inhibited Test Electrolyte->Inhibited Scan Apply Potential Scan (Potentiostat) Blank->Scan Inhibited->Scan Tafel Generate Tafel Plots (Log I vs. E) Scan->Tafel Extract Extract Corrosion Current (Icorr) and Potentials (Ecorr) Tafel->Extract Calculate Calculate Inhibition Efficiency (%IE) Extract->Calculate

Caption: Workflow for potentiodynamic polarization testing.

Materials & Equipment:

  • Potentiostat

  • Electrochemical cell with three electrodes:

    • Working Electrode (e.g., 1018 Carbon Steel)

    • Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

    • Counter Electrode (e.g., Platinum or Graphite)

  • Corrosive medium (e.g., 3.5% NaCl solution saturated with the test oil)

Procedure:

  • Electrode Prep: Polish the working electrode to a mirror finish, rinse, and dry.

  • Cell Assembly: Assemble the cell with the three electrodes and the corrosive medium.

  • Stabilization: Allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

  • Blank Run: Run a potentiodynamic scan on the system without any inhibitor to determine the baseline corrosion current (Icorr, blank). The scan is typically run from -250 mV to +250 mV relative to the OCP.

  • Inhibited Run: Prepare a fresh cell with the same setup but with the inhibitor package dispersed in the oil/brine mixture. Repeat the stabilization and scanning process to determine the inhibited corrosion current (Icorr, inh).

  • Calculation: Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [ (Icorr, blank - Icorr, inh) / Icorr, blank ] x 100

Section 4: Expected Results and Data Interpretation

Effective corrosion inhibitor packages featuring (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate should demonstrate superior performance compared to an uninhibited base oil or a simple DDSA formulation.

Test MethodUninhibited Base OilFormulation with 0.2% DDSAFormulation with 0.2% Target Molecule + Package
ASTM D665B (Seawater) Fail (Heavy Rust)Fail (Light to Moderate Rust)Pass (No Rust)
Electrochemical (%IE) 0%~75%>95%
Visual Appearance Heavy rust formation on steel specimen.Some spotting and light rust bloom.Specimen remains bright and rust-free.

Interpretation:

  • A "Pass" in ASTM D665B is a strong indicator of robust performance in severe conditions.

  • A high Inhibition Efficiency (>95%) from electrochemical testing confirms the formation of a highly effective protective film. The shift in corrosion potential (Ecorr) can indicate whether the inhibitor is primarily anodic, cathodic, or mixed-type.[10] Dicarboxylic acids typically exhibit mixed-type inhibition.

Conclusion

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate serves as a potent and versatile platform for building advanced corrosion inhibitor packages. Its tailored structure provides strong surface affinity and excellent film-forming properties. When formulated synergistically with other additives like sulfonates and triazoles, it can provide comprehensive protection for both ferrous and non-ferrous metals in a wide range of industrial applications. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and validation of these high-performance systems.

References

  • Shanghai Minglan Chemical. (2023). What Is Dodecyl Succinic Acid Rust Inhibitor?.
  • Google Patents. (n.d.). US7014694B1 - Oil-based additive for corrosion inhibitors.
  • UL Prospector. (2018). Rust Be Gone: Lubricant Corrosion Inhibitors.
  • A review of corrosion inhibitors for rust preventative fluids. (n.d.). ScienceDirect.
  • Google Patents. (n.d.). EP0200850A1 - Dicyclopentadiene dicarboxylic acid salts as corrosion inhibitors.
  • Google Patents. (n.d.). US6165952A - Ashless rust inhibitor lubricant compositions.
  • Noria Corporation. (n.d.). Inhibiting Rust and Corrosion to Prevent Machine Failures. Machinery Lubrication.
  • Google Patents. (n.d.). GB2049650A - Corrosion inhibitor.
  • Organic Corrosion Inhibitors. (1994). CHIMIA.
  • Carboxylic Acids as Corrosion Inhibitors for Aluminium in Acidic and Alkaline Solutions. (n.d.).
  • Wu, J. C., et al. (n.d.). Evaluation of the Anti-corrosion Effect of a Succinic Acid Derivative as a Corrosion Inhibitor.
  • corrosion inhibition | JEPT - Journal for Electrochemistry and Plating Technology. (n.d.).
  • Electrochemical characterisation of the ability of dicarboxylic acid salts to the corrosion inhibition of mild steel in aqueous solutions. (2025). ResearchGate.

Sources

Application

Application Note: Dosage Optimization of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in Industrial Lubricants

Abstract This application note details the protocol for optimizing the dosage of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate (a specialized Dodecenyl Succinic Anhydride (DDSA) derivative) in industrial turbine and hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for optimizing the dosage of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate (a specialized Dodecenyl Succinic Anhydride (DDSA) derivative) in industrial turbine and hydraulic oils. While this molecule is a potent corrosion inhibitor, its amphiphilic nature presents a critical formulation challenge: insufficient dosage leads to catastrophic rust (ASTM D665 failure), while excessive dosage compromises water separability (ASTM D1401 failure). This guide provides a self-validating workflow to determine the "Goldilocks" concentration window, ensuring protection without sacrificing demulsibility.

Chemical Profile & Mechanism of Action

The Molecule

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is a reaction product of Dodecenyl Succinic Anhydride (DDSA) and Lactic Acid . Unlike simple alkyl half-esters, the addition of the lactyl moiety (1-carboxyethyl group) introduces a secondary carboxyl group closer to the ester linkage.

  • Polar Head: The succinic acid core plus the lactic acid pendant provides a high-density electron donor site (tridentate chelation potential) for binding to ferrous surfaces.

  • Non-Polar Tail: The C12 (dodecenyl) alkenyl chain provides solubility in Group I-IV base oils and forms the hydrophobic barrier.

Mechanism: Competitive Adsorption

The molecule functions by chemisorption . The polar head groups displace water and oxygen from the metal surface, while the non-polar tails align perpendicular to the surface, creating a "brush" barrier that repels water.

Critical Insight: The binding affinity of the "1-carboxyethyl" derivative is significantly higher than standard DDSA. Consequently, it requires lower dosages (typically 0.03%–0.15%) than standard rust inhibitors. Overdosing leads to micelle formation in the bulk oil, which stabilizes water droplets and destroys demulsibility.

Visualizing the Protective Barrier

The following diagram illustrates the adsorption mechanism and the critical balance required.

G Metal Ferrous Surface (Fe) Inhibitor (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate Inhibitor->Metal Chemisorption (Polar Head Binding) Water Water Droplet (Corrosive Agent) Inhibitor->Water Hydrophobic Repulsion (Alkenyl Tail) Micelle Excess Inhibitor (Micelle Formation) Micelle->Water Stabilizes Emulsion (Undesirable)

Figure 1: Mechanism of action. Proper dosage creates a barrier (Green arrow); overdose creates micelles that stabilize water emulsions (Red arrow).

Experimental Protocol: The Optimization Loop

To determine the optimal dosage, we must define the Efficacy Floor (minimum concentration to stop rust) and the Performance Ceiling (maximum concentration before demulsibility fails).

Phase 1: Preparation of Test Blends

Base Matrix: ISO VG 32 or 46 Turbine Oil Base (Group II or III). Additives: Standard antioxidant package (e.g., phenolic/aminic blend) excluding other rust inhibitors to isolate the variable.

Concentration Ladder: Prepare 1000 mL blends at the following concentrations (w/w):

  • 0.00% (Negative Control)

  • 0.02%

  • 0.05%

  • 0.08%

  • 0.12%

  • 0.20% (Likely Overdose)

Phase 2: The Efficacy Floor (ASTM D665)

Objective: Determine the minimum concentration required to pass the rust test. Method: ASTM D665-B (Synthetic Sea Water). Note: We use Procedure B (Sea Water) because it is more aggressive than Procedure A (Distilled Water) and better represents industrial contamination risks.

Protocol Steps:

  • Specimen Prep: Polish cylindrical steel specimen (Type 1018) with Al2O3 paper to a mirror finish.

  • Mixing: Mix 300 mL of test oil with 30 mL of synthetic sea water.

  • Incubation: Immerse the steel rod in the mixture at 60°C for 24 hours with continuous stirring (1000 rpm).

  • Rating: Remove rod, solvent clean, and inspect.

    • Pass: 0 rust spots.

    • Fail: Any visible rust.

Expected Outcome: The 0.00% and 0.02% samples will likely fail. The 0.05% sample is the theoretical "break-even" point.

Phase 3: The Performance Ceiling (ASTM D1401)

Objective: Determine the maximum concentration before water separation is compromised. Method: ASTM D1401 (Water Separability of Petroleum Oils).[1][2]

Protocol Steps:

  • Setup: Mix 40 mL of test oil and 40 mL of distilled water in a graduated cylinder.

  • Emulsification: Stir at 1500 rpm for 5 minutes at 54°C.

  • Observation: Record the volume of Oil-Water-Emulsion at 5-minute intervals.

  • Pass Criteria: < 3 mL of emulsion remaining after 30 minutes (e.g., 40-40-0 or 39-38-3).

Critical Causality: This molecule is a surfactant.[3][4] As concentration increases, interfacial tension decreases. Above a critical threshold, the oil cannot shed water, leading to a "cuff" of stable emulsion.

Results & Discussion (Data Analysis)

The following table summarizes typical data patterns observed when optimizing this specific derivative.

Table 1: Dose-Response Matrix

Concentration (w/w)ASTM D665B (Rust)ASTM D1401 (Demulsibility)Result Interpretation
0.00% FAIL (Severe)40-40-0 (10 min) - ExcellentNo Protection
0.02% FAIL (Moderate)40-40-0 (10 min) - ExcellentInsufficient Coverage
0.05% PASS (Clean)40-40-0 (15 min) - GoodLower Limit (Floor)
0.08% PASS (Clean)40-39-1 (20 min) - GoodOptimal Target
0.12% PASS (Clean)38-30-12 (30 min) - FAIL Upper Limit (Ceiling)
0.20% PASS (Clean)0-0-80 (Stable Emulsion)Functional Failure
Interpretation
  • The "Floor": At 0.02%, the adsorption isotherm is incomplete; the metal surface has exposed patches where chloride ions (from sea water) attack.

  • The "Ceiling": At 0.12%, the excess surfactant molecules form micelles in the bulk oil phase. These micelles trap water droplets, preventing coalescence.

  • The Optimization Window: The safe operating range is 0.05% to 0.08% .

Optimization Workflow Diagram

This flowchart guides the formulation scientist through the decision logic.

Optimization Start Start Formulation SelectBase Select Base Oil & Base Additive Package Start->SelectBase Step1 Test Dosage: 0.05% SelectBase->Step1 D665 Run ASTM D665B (Rust Test) Step1->D665 D1401 Run ASTM D1401 (Demulsibility) D665->D1401 PASS Increase Increase Dosage (+0.02%) D665->Increase FAIL (Rust) Decrease Decrease Dosage (-0.01%) D1401->Decrease FAIL (Emulsion) Final Validate at Target Dosage D1401->Final PASS Increase->D665 Decrease->D1401

Figure 2: Step-by-step logic for determining the optimal concentration.

References

  • ASTM International. (2024). ASTM D665-24: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water.[5] West Conshohocken, PA. [Link]

  • ASTM International. (2021). ASTM D1401-21: Standard Test Method for Water Separability of Petroleum Oils and Synthetic Fluids. West Conshohocken, PA. [Link]

  • Baek, S. Y., et al. (2011). Synthesis and Anti-corrosion Properties of Succinic Acid Alkyl Half-Ester Derivatives. Journal of the Korean Industrial and Engineering Chemistry. [Link]

  • TestOil. (n.d.). The Rust Preventing Characteristics Test (ASTM D665).[6][7][Link]

  • Precision Lubrication. (2025). Measuring Demulsibility Using ASTM D1401.[2][8][9][10][Link]

Sources

Method

Incorporating (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate into hydraulic fluid formulations

Application Note: Incorporating (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate into Hydraulic Fluid Formulations Part 1: Executive Summary & Technical Rationale The Challenge: Modern hydraulic fluids, particularly those...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate into Hydraulic Fluid Formulations

Part 1: Executive Summary & Technical Rationale

The Challenge: Modern hydraulic fluids, particularly those formulated for high-pressure and environmentally sensitive applications (EALs), require robust corrosion protection without compromising demulsibility or hydrolytic stability. Traditional metal-containing inhibitors (e.g., barium sulfonates) are being phased out due to toxicity and ash content concerns.[1]

The Solution: (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate (CE-HDS) represents a class of high-performance, ashless corrosion inhibitors.[1] Structurally, it is a reaction product of dodecenylsuccinic anhydride (DDSA) and lactic acid . This unique "half-ester" architecture provides a dual-action mechanism:

  • The Dodecenyl Tail (C12): Ensures solubility in Group I-IV base oils and synthetic esters.

  • The Carboxyethyl-Succinate Head: Provides a tridentate chelation site (two carboxylic acids + ester oxygen), offering superior adhesion to ferrous surfaces compared to standard succinic acid derivatives.

This guide details the precise protocol for incorporating CE-HDS into hydraulic formulations to maximize rust prevention (ASTM D665) while maintaining compatibility with anti-wear (AW) agents.[1]

Part 2: Mechanism of Action

To formulate effectively, one must understand the molecular behavior at the tribofilm interface. CE-HDS functions as an adsorption film inhibitor .[1]

Graphviz Diagram 1: Surface Adsorption Mechanism This diagram illustrates how CE-HDS competes for surface sites, displacing water and forming a hydrophobic barrier.[1]

AdsorptionMechanism Metal Ferrous Metal Surface (Fe2+ / Fe3+ sites) Film Protective Monolayer (Hydrophobic Tail Outward) Metal->Film Surface Saturation Water Free Water / Moisture Water->Metal Attacks CE_HDS_Sol CE-HDS (Bulk Solution) Micellar Form Adsorption Competitive Adsorption (Thermodynamic Driver) CE_HDS_Sol->Adsorption Diffusion Adsorption->Metal Chelation (Bidentate Binding) Adsorption->Water Displaces Corrosion Oxidation/Rust Formation Film->Corrosion PREVENTS

Caption: CE-HDS molecules diffuse from the bulk oil, displacing water molecules via thermodynamically favorable chelation, forming a dense hydrophobic monolayer.[1]

Part 3: Formulation Protocol

Safety Pre-Check: CE-HDS is acidic.[1] Wear appropriate PPE (gloves, goggles). Ensure ventilation.

Solubility & Base Oil Compatibility

CE-HDS is generally soluble in mineral oils (Group I/II) and PAOs (Group IV). However, in polar base stocks (Group V Esters, PAGs), competition for solubility can reduce surface activity.

Base Oil TypeSolubility RatingFormulation Strategy
Mineral (Gr I/II) ExcellentDirect addition at 40-50°C.
PAO (Gr IV) GoodMay require a small ester co-solvent (5%) if haze appears.[1]
Synthetic Ester ModerateAdd CE-HDS before other polar additives to ensure solubility.[1]
PAG (Water Soluble) PoorNot recommended; requires specific PAG-soluble derivatives.[1]
Step-by-Step Incorporation Workflow

Critical Control Point: The order of addition is vital to prevent "additive shock" (precipitation) or antagonistic competition with Anti-Wear (AW) agents like ZDDP.

Graphviz Diagram 2: Blending Workflow

BlendingProtocol BaseOil 1. Base Oil Charge (Heat to 45-55°C) Defoamer 2. Antifoam (Disperse first) BaseOil->Defoamer Agitation CE_HDS 3. CE-HDS Addition (Slow Stream) Defoamer->CE_HDS Clear Fluid Mix Mixing Phase (30 mins @ 50°C) CE_HDS->Mix Solubilization AW_Add 4. Anti-Wear (ZDDP/Ashless) (Add AFTER CE-HDS dissolved) Mix->AW_Add Homogeneous QC 5. QC Check (Clarity/Haze) AW_Add->QC Final Blend QC->CE_HDS If Haze: Increase Temp/Time

Caption: Optimal blending sequence ensures the corrosion inhibitor is fully solubilized before introducing competitive surface-active agents like ZDDP.

Detailed Steps:

  • Base Oil Preparation: Charge the mixing vessel with the base oil. Heat to 45°C - 55°C .[1] Why? Moderate heat reduces viscosity and unfolds the succinic anhydride tails, speeding up solubilization.

  • Inhibitor Addition: Add CE-HDS slowly into the vortex.

    • Treat Rate:0.05% - 0.20% wt. (Typical for hydraulic fluids).[1]

    • Observation: The fluid should remain clear. If haziness occurs, increase temperature to 60°C.

  • Equilibration: Agitate for 30 minutes. Ensure the acid is fully dissolved before adding basic components (amines, overbased detergents).

  • Secondary Additives: Add Anti-Wear (AW) agents and Antioxidants.

    • Note: If using ZDDP, adding CE-HDS first can sometimes lead to better rust performance, but excessive CE-HDS can compete with ZDDP for surface sites, reducing AW performance.[1] A balance of 0.1% CE-HDS is usually safe.[1]

  • Filtration: Filter through a 5-micron filter to remove any undissolved particulates.[1]

Part 4: Performance Evaluation & Validation

Every formulation must be validated. Use the following standard methods to confirm the efficacy of CE-HDS.

Test MethodParameterTarget ResultTroubleshooting
ASTM D665 A/B Rust Preventing CharacteristicsPass (Clean) If fail: Increase CE-HDS conc. or check for emulsifier interference.[1]
ASTM D1401 Water Separability (Demulsibility)< 30 mins CE-HDS is a surfactant.[1] If emulsion persists, add demulsifier (e.g., EO/PO block copolymer).
ASTM D130 Copper Corrosion1a or 1b CE-HDS is acidic.[1] If staining occurs, add a copper passivator (e.g., Tolyltriazole).
ASTM D943 Oxidation Stability (TOST)> 2000 hrs Ensure CE-HDS does not react with amine antioxidants (sludge formation).[1]

Self-Validating Protocol Tip: Create a "compatibility ladder." Blend CE-HDS with your specific AW package at 100:1, 10:1, and 1:1 ratios in a beaker. Heat to 60°C and cool. If any precipitate forms, the acid group of CE-HDS is reacting with a basic amine in your AW package. Solution: Use a pre-neutralized amine salt of CE-HDS or change the AW carrier.[1]

Part 5: Troubleshooting & Optimization

Issue: Haze or Sediment upon Cooling. [1]

  • Cause: The "Carboxyethyl" head group is highly polar and may crystallize out of non-polar mineral oils at low temps.

  • Fix: Use a Coupling Agent . Add 0.5% - 1.0% of a synthetic ester (e.g., Di-isotridecyl Adipate) or a fatty alcohol to bridge the polarity gap.[1]

Issue: Reduced Anti-Wear Performance.

  • Cause: Competitive Adsorption. The CE-HDS is "crowding out" the ZDDP or Phosphorus-amine AW agent from the metal surface.[1]

  • Fix: Reduce CE-HDS concentration to the minimum required to pass ASTM D665 (often 0.05% is sufficient). Alternatively, use a synergistic "tight" ion-pair complex by pre-reacting CE-HDS with a tertiary amine (e.g., tributylamine).[1]

References

  • Rudnick, L. R. (2017). Lubricant Additives: Chemistry and Applications (3rd ed.). CRC Press. (Defines the mechanism of succinic acid half-esters in rust inhibition). [1]

  • ASTM International. (2023). ASTM D665-19: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water. (The industry standard for validating this protocol).

  • Papay, A. G. (1988). Antiwear and Extreme Pressure Additives in Lubricants. Lubrication Science. (Discusses competition between acidic rust inhibitors and AW agents).
  • U.S. Patent 4,253,977. (1981). Succinic Acid Derivative Corrosion Inhibitors. (Describes the synthesis and application of alkyl succinic acid derivatives in hydraulic fluids).

  • Spikes, H. (2004). The History and Mechanisms of ZDDP. Tribology Letters. (Provides context on additive competition on ferrous surfaces). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in Hard Water

Welcome to the technical support center for (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when working with this anionic surfactant in hard water environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the success of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a white precipitate after dissolving (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in my tap water. What is causing this?

A1: The white precipitate you are observing is most likely the calcium or magnesium salt of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate. Hard water is characterized by high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺)[1][2]. As an anionic surfactant, (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate carries a negative charge in solution. This negative charge readily interacts with the positive charges of the divalent cations in hard water, leading to the formation of an insoluble salt, commonly referred to as "lime soap" or "scum"[1]. This precipitation effectively removes the surfactant from the solution, reducing its efficacy[1][3].

Troubleshooting Guide: Precipitate Formation in Hard Water

If you are experiencing precipitation, follow these steps to diagnose and resolve the issue.

Step 1: Characterize Your Water Hardness

Rationale: The severity of precipitation is directly proportional to the concentration of hardness minerals in your water. Understanding the level of hardness is the first step in selecting an appropriate mitigation strategy.

Protocol:

  • Obtain a water hardness test kit (available commercially) to determine the concentration of Ca²⁺ and Mg²⁺ ions.

  • Express the results in parts per million (ppm), grains per gallon (gpg), or milligrams per liter (mg/L) of calcium carbonate (CaCO₃) equivalents.

  • Refer to the table below to classify your water hardness.

Table 1: Water Hardness Classification

Hardness (gpg)Hardness (ppm or mg/L)ClassificationExpected Observation with (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate
< 1.0< 17.1SoftMinimal to no precipitation.
1.0 - 3.517.1 - 60Slightly HardSlight cloudiness or fine precipitate may be observed.
3.5 - 7.060 - 120Moderately HardNoticeable cloudiness and precipitation.
7.0 - 10.5120 - 180HardSignificant precipitation and loss of surfactant activity.
> 10.5> 180Very HardHeavy precipitation, potential for complete surfactant deactivation.

Source: Adapted from Water Quality Association classifications.[2]

Q2: How can I prevent the precipitation of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in my hard water-based formulation?

A2: Several strategies can be employed to prevent precipitation and maintain the solubility and activity of your anionic surfactant in hard water. The most effective approaches involve the use of chelating agents, the addition of co-surfactants or co-solvents, and pH adjustment.

Troubleshooting Guide: Strategies to Enhance Solubility

Strategy 1: Employing Chelating Agents

Mechanism: Chelating agents, also known as sequestering agents, are molecules that can form multiple bonds with a single metal ion.[1][3] They effectively "capture" the divalent cations (Ca²⁺ and Mg²⁺) in hard water, forming a stable, water-soluble complex.[1] This prevents the metal ions from interacting with and precipitating the anionic surfactant.[1][3][4]

Workflow for Selecting and Using a Chelating Agent:

A Identify Water Hardness (See Table 1) B Select Chelating Agent (e.g., EDTA, GLDA, MGDA) A->B informs selection C Determine Optimal Concentration (Titration or Stoichiometric Calculation) B->C requires optimization D Incorporate into Formulation (Add before surfactant) C->D dictates amount E Verify Stability (Visual inspection, Turbidity Measurement) D->E leads to

Caption: Workflow for Chelating Agent Integration.

Recommended Chelating Agents:

Chelating AgentAbbreviationKey Characteristics
Ethylenediaminetetraacetic acidEDTAHighly effective and widely used, but has environmental concerns regarding biodegradability.
Tetrasodium N,N-bis(carboxymethyl)glutamateGLDAReadily biodegradable and effective at a wide range of pH values.[5]
Methylglycinediacetic acidMGDAReadily biodegradable and a strong chelator for calcium.

Experimental Protocol: Determining the Optimal Chelating Agent Concentration

  • Prepare a stock solution of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in deionized water at your target concentration.

  • Prepare a series of hard water solutions with varying concentrations of your chosen chelating agent (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add the surfactant stock solution to each of the hard water-chelant solutions and mix thoroughly.

  • Visually inspect for any signs of precipitation or cloudiness immediately and after a set period (e.g., 1, 4, and 24 hours).

  • For quantitative analysis, measure the turbidity of each solution using a nephelometer.[6] The optimal concentration of the chelating agent is the lowest concentration that results in a clear, stable solution.

Strategy 2: Incorporating Co-surfactants and Co-solvents

Mechanism:

  • Co-surfactants: These are additional surfactants, often nonionic or amphoteric, that can be added to the formulation. They work by forming mixed micelles with the primary anionic surfactant.[4][7][8] This mixed micelle formation increases the overall stability of the system in the presence of hard water ions and can enhance the solubility of the anionic surfactant.[7][9] The inclusion of a nonionic surfactant, for example, can significantly improve the hard water tolerance of an anionic surfactant.[6][7]

  • Co-solvents: These are substances that increase the solubility of a solute in a given solvent. In this context, they can help to keep the surfactant-divalent cation complex in solution, preventing precipitation.[10]

Workflow for Co-surfactant/Co-solvent Addition:

A Initial Formulation Shows Precipitation B Select Co-surfactant (Nonionic/Amphoteric) or Co-solvent (e.g., Glycols) A->B necessitates addition C Screen Different Ratios (Primary Surfactant:Co-surfactant) B->C requires screening D Evaluate Performance (Solubility, Stability, Functional Properties) C->D for evaluation E Optimize Formulation D->E leads to

Caption: Co-surfactant/Co-solvent Optimization Workflow.

Recommended Co-surfactants and Co-solvents:

Additive TypeExamplesMode of Action
Co-surfactants Alkyl polyglucosides (APGs), Alcohol ethoxylatesForm mixed micelles, increasing hard water tolerance.[6][7]
Co-solvents Propylene glycol, Butylene glycolIncrease the overall solvency of the system.[10]

Experimental Protocol: Screening for Effective Co-surfactant Ratios

  • Prepare a stock solution of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in deionized water.

  • Prepare separate stock solutions of your selected co-surfactants in deionized water.

  • In a series of test vessels, combine the primary surfactant and co-surfactant stock solutions in different ratios (e.g., 9:1, 4:1, 1:1).

  • Add hard water to each vessel to achieve the final desired total surfactant concentration.

  • Observe for precipitation and measure turbidity as described in the previous protocol.

  • Evaluate the impact on other performance metrics relevant to your application (e.g., foaming, emulsification).

Strategy 3: Adjusting the pH

Mechanism: The solubility of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate can be influenced by pH. As a dicarboxylic acid derivative, its degree of ionization will change with pH. At lower pH values, the carboxyl groups will be more protonated, reducing the overall negative charge of the molecule. This can decrease its interaction with divalent cations but may also reduce its water solubility. Conversely, at higher pH values, the carboxyl groups will be fully deprotonated, increasing the negative charge and potentially its susceptibility to precipitation in hard water. However, pH can also affect the speciation of the hardness ions themselves.

Considerations for pH Adjustment:

  • The optimal pH for solubility will be a balance between the ionization state of the surfactant and the chemistry of the hard water ions.[8][11]

  • It is crucial to determine the pKa values of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate to predict its ionization state at different pH levels.

  • The stability of the surfactant itself at different pH values should also be considered, as some surfactants can hydrolyze under strongly acidic or alkaline conditions.[12]

Experimental Protocol: pH Optimization Study

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 4 to 10).

  • For each pH, prepare a solution of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in hard water buffered to the target pH.

  • Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.

  • Separate any undissolved material by centrifugation or filtration.

  • Quantify the concentration of the dissolved surfactant in the supernatant/filtrate using a suitable analytical method such as HPLC with a charged aerosol detector (CAD) or a colorimetric method.[13][14]

  • Plot the solubility of the surfactant as a function of pH to identify the optimal pH range for your application.

Q3: What analytical methods can I use to quantify the concentration of dissolved (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in my samples?

A3: Accurate quantification of the dissolved surfactant is essential for evaluating the effectiveness of your troubleshooting strategies. Since surfactants like (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate often lack a UV chromophore, alternative detection methods are necessary.

Recommended Analytical Techniques:

MethodPrincipleAdvantagesConsiderations
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separates components based on their affinity for the stationary phase. The eluent is nebulized, and the charged particles are detected.Universal detection for non-volatile and many semi-volatile compounds, independent of chemical structure.[13] Good sensitivity and reproducibility.[13]Requires specialized detector.
Turbidimetric Titration The turbidity of a surfactant solution is measured as a titrant (e.g., a solution of calcium chloride) is added. The point of maximum turbidity corresponds to the precipitation point.Simple and cost-effective for determining hard water tolerance.Provides relative rather than absolute concentration data.
Colorimetric Methods An oppositely charged dye forms an ion-pair with the surfactant, which can be extracted into an organic solvent and measured spectrophotometrically.[14]Relatively simple and does not require expensive instrumentation.Can be prone to interference from other charged species in the sample matrix.[15]

By systematically applying these troubleshooting guides and analytical methods, you can effectively address the solubility challenges of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in hard water, leading to more robust and reliable experimental outcomes.

References

  • Surfactant-Chelating Agent Interactions. (n.d.). Chalmers University of Technology.
  • Willetts, M. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. ProQuest.
  • Maximizing Surfactant Performance: The Essential Role of Chelating Agents in Modern Formulations. (2026, February 9). Shandong Yuanlian Chemical Co., Ltd.
  • Tackling Tough Times: A Formulator's Guide to Chelating Agents in Hard Water Detergents. (2024, January 2).
  • Method for determining surfactant concentration in aqueous solutions. (2005). Google Patents.
  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. (n.d.).
  • Hardness Tolerance of Anionic Surfactant Solutions. 2. Effect of Added Nonionic Surfactant. (1989). Langmuir, 5(1), 78-81.
  • If we add surfactant in soft and hard water, which will require more surfactant and why? (2020, July 14). Quora.
  • Formation and dissolution of surfactant precipitates. (n.d.). ShareOK.
  • Turbidity studies on mixed surfactant systems in hard water: A new method for estimation of water hardness. (n.d.).
  • Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles. (n.d.). PMC.
  • Hard Water Tolerance of Mixed Surfactant Systems Containing Sodium Dodecyl Sulfate and Decyl Polyglucoside. (n.d.). Journal of Environmental Nanotechnology.
  • Calcium Chelating Sugar-Based Surfactants for Hard-Water Detergency. (2025, October 22). ResearchGate.
  • Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
  • Kinetics of precipitation of surfactants. I. Anionic surfactants with calcium and with cationic surfactants. (2025, August 6). ResearchGate.
  • Formulation of chelating agent with surfactant in cloud point extraction of methylphenol in water. (2018, July 4). PMC.
  • Analytical and Computational Methods for Two-Phase Flow with Soluble Surfactant. (n.d.). SIAM Journal on Applied Mathematics.
  • Overview of simple test for determination of surfactants by adhesion method. (2014, December 29). ResearchGate.
  • Co-surfactant: Significance and symbolism. (2025, July 31).
  • Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. (2022, January 3). Industrial & Engineering Chemistry Research.
  • Dissolution of Ionizable Water-Insoluble Drugs: The Combined Effect of pH and Surfactant. (2000, February 15). PubMed.
  • (1-Carboxyethyl)hydrogen-2-dodecenylsuccinat | 64090-83-1. (n.d.). ChemicalBook.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). Pharma Excipients.
  • Salt-Free Water "Softener" Alternatives. (2018, March 16). University of Nebraska-Lincoln.
  • Non-toxic ways to deal with Hard Water. (2023, November 13). HypoAir.
  • Effects of pH on techno-functionality and interfacial activity of potato protein extract (PPE). (2021, May 3). Food Hydrocolloids, 114, 106566.
  • Top Water Softener Alternatives to Traditional Water Softeners. (2020, February 12). Rayne Water.
  • Beyond the Salt: Exploring Salt-Free Alternatives for Hard Water Woes. (2026, February 6). Oreate AI Blog.
  • Solubility characteristics of soil humic substances as a function of pH. (2024, June 6). EGUsphere.
  • Water solubility - Registration Dossier. (n.d.). ECHA.
  • What are the chemicals used for removing permanent water hardness? (2024, November 30). Quora.
  • 1-Dodecene. (n.d.). PubChem.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023, February 27). MDPI.
  • Chemical Properties of Ethyl hydrogen succinate (CAS 1070-34-4). (n.d.). Cheméo.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • (PDF) Cocrystal solubility-pH and drug solubilization capacity of sodium dodecyl sulfate – mass action model for data analysis and simulation to improve design of experiments. (2018, March 30). ResearchGate.
  • sodium hydrolyzed potato starch dodecenylsuccinate. (n.d.). The Good Scents Company.
  • Cocrystal solubility-pH and drug solubilization capacity of sodium dodecyl sulfate – mass action model for data analysis and simulation to improve design of experiments. (n.d.). Semantic Scholar.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, August 15). Utrecht University - UU Research Portal.
  • The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. (n.d.). RSC Publishing.
  • 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain: Properties and application. (2022, December 29). ResearchGate.
  • Hydroxyethyl starch conjugates for improving the stability, pharmacokinetic behavior and antitumor activity of 10-hydroxy camptothecin. (2014, August 25). PubMed.

Sources

Optimization

Optimizing reaction yield in the synthesis of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

Topic: Optimizing reaction yield in the synthesis of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Q&A / Troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction yield in the synthesis of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Q&A / Troubleshooting).

Welcome to the Advanced Synthesis Support Module. This guide addresses the technical challenges in synthesizing (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate (CAS 64090-83-1), a specialized anionic surfactant and corrosion inhibitor intermediate produced via the ring-opening esterification of 2-dodecenylsuccinic anhydride (DDSA) with lactic acid.

As Senior Application Scientists, we have curated this protocol to bypass common yield-killing pitfalls such as anhydride hydrolysis, lactic acid oligomerization, and regioselectivity issues.

Part 1: The Reaction Architecture

Before troubleshooting, you must validate your baseline chemistry. The synthesis is a nucleophilic acyl substitution where the hydroxyl group of lactic acid attacks the succinic anhydride ring.

The Reaction:



Key Mechanistic Insight: This reaction creates a di-acidic species (one free carboxyl from the opened anhydride, one native to the lactic acid). The critical failure point is water . Commercial lactic acid is typically 85-90% aqueous. If you use "wet" lactic acid, the water competes with the hydroxyl group, hydrolyzing DDSA into Dodecenylsuccinic Acid (a thermodynamic dead-end), drastically reducing yield.

Visualizing the Pathway & Risks

ReactionPathway DDSA DDSA (Anhydride) Target Target Product (Monoester) DDSA->Target + Lactic Acid (Main Path) Diacid Side Product: Dodecenylsuccinic Acid DDSA->Diacid + Water (Hydrolysis) Lactic Lactic Acid (Anhydrous) Oligomer Side Product: Polylactide Lactic->Oligomer Self-Polymerization (High T) Water Water (Impurity)

Figure 1: Reaction pathway analysis showing the competitive hydrolysis responsible for low yields.

Part 2: Critical Protocol & Optimization (Q&A)
Q1: My yield is stuck at 60%. I am using 85% Lactic Acid. Is this the problem?

A: Yes. This is the single largest yield killer. You cannot use standard 85% lactic acid directly. The 15% water content hydrolyzes the DDSA ring faster than the lactic acid hydroxyl group can open it.

The Fix: Azeotropic Dehydration You must dehydrate the lactic acid in situ or prior to DDSA addition.

  • Solvent: Use Toluene or Xylene (forms azeotrope with water).

  • Setup: Dean-Stark trap.

  • Procedure: Reflux lactic acid in toluene until no more water collects in the trap. Only then add the DDSA.

  • Alternative: Purchase crystalline L-Lactic acid (highly hygroscopic) or 98%+ grade, but handling is difficult. The azeotropic method is more robust for scale-up.

Q2: Should I use a catalyst? The reaction is slow.

A: Use a Mild Base Catalyst. While the reaction can proceed thermally (100–120°C), this risks lactic acid self-polymerization (forming polylactides).

  • Recommended: Triethylamine (TEA) or Pyridine (0.5 – 1.0 mol%).

  • Mechanism: The base activates the anhydride carbonyl and deprotonates the lactic alcohol, making it a stronger nucleophile.

  • Benefit: Allows reaction at lower temperatures (60–80°C), preserving the double bond in the dodecenyl chain and preventing oligomerization.

Q3: The product is viscous and dark. What happened?

A: Thermal Degradation or Oxidative Crosslinking. The "dodecenyl" chain contains an alkene. At high temperatures (>120°C) or in the presence of oxygen, this chain can crosslink or isomerize, leading to tarry, dark products.

  • Solution: Always run the reaction under an inert atmosphere (Nitrogen or Argon blanket ).

  • Stabilizer: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 100-200 ppm if high temperatures are unavoidable.

Part 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
White precipitate forms Hydrolysis. Water entered the system, converting DDSA to the insoluble di-acid.Ensure glassware is oven-dried. Use Dean-Stark trap. Check solvent dryness.
Reaction stalls <80% Equilibrium/Sterics. The secondary alcohol of lactic acid is sterically hindered.Increase temperature to 90°C. Add 1.1 eq of Lactic Acid (excess) to drive conversion.
Multiple spots on TLC Diester Formation. The free acid of the product reacted with another DDSA or Lactic molecule.Strictly control stoichiometry (1:1). Avoid strong acid catalysts (which promote esterification of the COOH groups).
Gelling Polymerization. Lactic acid formed polylactide chains.Lower temperature.[1] Switch from acid catalyst to base catalyst (TEA).
Part 4: Optimized Workflow (Step-by-Step)

This protocol is designed for high-purity applications (e.g., pharmaceutical intermediates).

Reagents:

  • 2-Dodecenylsuccinic Anhydride (DDSA) [CAS: 19780-11-1][2][3]

  • L-Lactic Acid (85% aq. solution)

  • Toluene (Reagent Grade)

  • Triethylamine (TEA)

Step 1: Dehydration (The Critical Step)

  • Charge a 3-neck flask with Lactic Acid (1.05 eq) and Toluene (5-10 volumes).

  • Attach a Dean-Stark trap and reflux.

  • Monitor water collection. Continue until the theoretical amount of water is removed and the distillate is clear.

  • Cool to 60°C.

Step 2: Synthesis

  • Add DDSA (1.0 eq) dropwise to the dehydrated lactic acid/toluene solution under Nitrogen flow.

  • Add TEA (1.0 mol%).

  • Heat to 80–90°C for 4–6 hours.

  • In-Process Control: Monitor disappearance of the Anhydride peak via FTIR (approx. 1780/1860 cm⁻¹) or TLC.

Step 3: Workup

  • Wash the toluene solution with dilute HCl (0.1N) to remove the TEA and unreacted lactic acid.

  • Wash with brine.

  • Dry organic layer over Na₂SO₄.

  • Evaporate toluene under reduced pressure.

  • Result: Viscous amber liquid.

Workflow Visualization

Workflow Start Start: Raw Materials Dehydration Dehydration: Lactic Acid + Toluene (Dean-Stark Reflux) Start->Dehydration Addition Addition: Add DDSA + TEA (Cat) Under N2 Atmosphere Dehydration->Addition Water Removed Reaction Reaction: 80-90°C, 4-6 Hours Monitor FTIR (Anhydride Loss) Addition->Reaction Workup Workup: Acid Wash -> Brine -> Dry -> Evap Reaction->Workup Conversion >98% Product Final Product: (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate Workup->Product

Figure 2: Optimized synthetic workflow emphasizing the mandatory dehydration step.

References
  • ChemicalBook. (n.d.). (1-Carboxyethyl)hydrogen-2-dodecenylsuccinat. Retrieved from

  • NIST Chemistry WebBook. (n.d.). 2-Dodecen-1-yl(-)succinic anhydride. National Institute of Standards and Technology. Retrieved from

  • Sigma-Aldrich. (n.d.).[4][5] (2-Dodecen-1-yl)succinic anhydride. Retrieved from

  • TCI Chemicals. (n.d.). 2-Dodecen-1-ylsuccinic Anhydride. Retrieved from

  • ResearchGate. (2006). Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin. Retrieved from (Note: Cited for general kinetics of lactic acid esterification and hydrolysis risks).

Sources

Troubleshooting

Technical Support: Thermal Stability of Succinate Corrosion Inhibitors

Tier 3 Engineering Escalation | Reference ID: SCI-T-2026-02 Welcome to the Advanced Application Support Center. You are accessing this guide because you have observed a loss of corrosion inhibition efficiency (IE%) in yo...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Engineering Escalation | Reference ID: SCI-T-2026-02

Welcome to the Advanced Application Support Center. You are accessing this guide because you have observed a loss of corrosion inhibition efficiency (IE%) in your succinate-based systems (e.g., Sodium Succinate, Alkenyl Succinic Anhydride/ASA) at elevated temperatures.

This guide moves beyond basic troubleshooting. It is designed to help you distinguish between thermodynamic desorption (reversible) and chemical degradation (irreversible), and to provide the specific protocols required to validate these failure modes.

Module 1: The Diagnostic Logic (Triage)

Before altering your formulation, you must identify the root cause of the failure. Thermal failure in succinates usually falls into two categories:

  • Physisorption Failure: The molecule is intact, but thermal energy (

    
    ) exceeds the binding energy (
    
    
    
    ), causing it to detach from the metal surface.
  • Molecular Degradation: The molecule has chemically altered (e.g., ASA hydrolysis or decarboxylation), rendering it ineffective.

Diagnostic Workflow

The following logic tree outlines the decision process for identifying the failure mode.

DiagnosticWorkflow Start Symptom: Loss of Efficiency > 60°C Step1 Step 1: Cool System to 25°C (Re-test Efficiency) Start->Step1 Decision1 Does Efficiency Recover? Step1->Decision1 ResultA Mechanism: Thermodynamic Desorption (Physisorption Failure) Decision1->ResultA Yes (Reversible) Step2 Step 2: Check Bulk Chemical (FTIR / pH Analysis) Decision1->Step2 No (Irreversible) Decision2 Shift in C=O Peaks or pH Drop? Step2->Decision2 ResultB Mechanism: Chemical Hydrolysis (Anhydride Ring Opening) Decision2->ResultB Yes (Acid Formation) ResultC Mechanism: Oxidative Degradation or Polymerization Decision2->ResultC No (Other Degradation)

Figure 1: Decision matrix for isolating thermal failure modes in succinate inhibitors.

Module 2: Troubleshooting & FAQs

Q1: Why does my efficiency drop sharply at exactly 60°C?

The "Desorption Threshold" Phenomenon. Succinate inhibitors typically function via a mixed adsorption mechanism. The carboxylate head groups adsorb onto the metal (chemisorption), while the hydrocarbon tails form a hydrophobic barrier.

  • The Science: Research indicates that for many succinate derivatives, the adsorption equilibrium constant (

    
    ) decreases as temperature rises. Around 60°C, the thermal kinetic energy of the molecules often overcomes the weak Van der Waals forces holding the hydrophobic tails together (lateral interaction), breaking the film's integrity.
    
  • The Fix: If you are operating >60°C, you must increase the concentration to shift the equilibrium back toward the surface (Le Chatelier’s principle), or switch to a succinate with a longer alkyl chain to increase lateral hydrophobic interactions.

Q2: My ASA (Alkenyl Succinic Anhydride) inhibitor turned into a sticky gum. What happened?

Hydrolysis-Induced Polymerization/Fouling. If you are using ASA, you are fighting a battle against water.

  • The Mechanism: At high temperatures, the anhydride ring opens to form a dicarboxylic acid (alkenyl succinic acid).

    • Anhydride form: Oil-soluble, dispersible.

    • Acid form: Often less soluble in the oil phase, leading to "gunking" or calcium succinate soap formation if hard water is present.

  • The Fix: Verify your solvent's water content. If this is an aqueous system, ensure the pH is high enough to keep the dicarboxylate fully ionized (soluble) rather than in its sticky acid form.

Q3: How do I prove it's desorption and not the molecule breaking apart?

Calculate the Activation Energy (


). 
You must compare the activation energy of the corrosion process in the presence and absence of the inhibitor.
  • Rule of Thumb:

    • If

      
       (inhibited) > 
      
      
      
      (uninhibited): The inhibitor is physically adsorbed (Physisorption). Heat is preventing it from sticking.
    • If

      
       (inhibited) < 
      
      
      
      (uninhibited): The inhibitor is chemically bonded (Chemisorption). If it fails, the bond is breaking or the molecule is degrading.

Module 3: Deep-Dive Protocols

Protocol A: Thermodynamic Stability Testing (Arrhenius Analysis)

Use this to determine if the inhibitor is desorbing.

Required Equipment: Potentiostat, 3-electrode cell (Working: Carbon Steel, Counter: Platinum, Ref: Ag/AgCl).

  • Preparation: Prepare 1M HCl (or your specific medium) with optimum concentration of succinate (e.g., 500 ppm).

  • Temperature Sweep: Perform Tafel polarization scans at four distinct temperatures: 303K, 313K, 323K, 333K .

  • Data Extraction: Extract the corrosion current density (

    
    ) for each temperature.
    
  • Analysis:

    • Plot

      
       on the Y-axis vs. 
      
      
      
      (Kelvin) on the X-axis.
    • The slope of the line is equal to

      
       (where 
      
      
      
      J/mol·K).
  • Interpretation:

    • Compare the slope of the Inhibited vs. Blank solution.

    • Result: If the Inhibited slope is steeper (higher

      
      ), your inhibitor is physically desorbing. You need a stronger anchoring group or a lower operating temperature.
      
Protocol B: Chemical Integrity Verification (FTIR)

Use this to check for hydrolysis (Ring Opening).

Required Equipment: FTIR Spectrometer (ATR mode recommended).

  • Sampling: Take a sample of your "failed" inhibitor solution (heated) and a fresh "pristine" sample.

  • Drying: If aqueous, carefully dry the sample (vacuum oven at low temp) to remove water which masks peaks.

  • Scan: Collect spectra from 4000 to 400 cm⁻¹.

  • Target Peaks (The "Fingerprint"):

Functional GroupPristine ASA (Anhydride)Degraded/Hydrolyzed (Acid/Salt)
C=O Stretch Doublet at 1860 & 1780 cm⁻¹ Single/Broad band at 1710 cm⁻¹ (Acid) or 1550 cm⁻¹ (Carboxylate Salt)
O-H Stretch AbsentBroad peak at 3400-2500 cm⁻¹

Module 4: Quantitative Reference Data

The following table summarizes typical thermodynamic parameters for succinate inhibitors on mild steel, derived from aggregate literature data. Use this to benchmark your results.

ParameterValue RangeInterpretation
Optimum Temp 25°C - 60°CEfficiency peaks here; drops significantly >60°C.

-20 to -28 kJ/molIndicates Mixed Adsorption (predominantly physisorption).

(Inhibited)
40 - 70 kJ/molTypically higher than uninhibited acid solution (~30-40 kJ/mol).
Adsorption Isotherm LangmuirSurface coverage (

) fits the equation:

References

  • IOP Conference Series: Materials Science and Engineering. (2020). Chemical Inhibition for Steel Corrosion in Succinic acid at Different Temperature.

  • International Journal of Electrochemical Science. (2012). Temperature Effects on the Corrosion Inhibition of Mild Steel in Acidic Solutions.

  • MDPI - Materials. (2022). Sodium Succinate as a Corrosion Inhibitor for Carbon Steel Rebars in Simulated Concrete Pore Solution.

  • Semantic Scholar. (2020). Inhibitor protection of steel corrosion in acid solutions at high temperatures.[1][2][3][4] A review.

  • Journal of Chemical and Pharmaceutical Research. (2012). Electrochemical impedance spectroscopy weight loss and quantum chemical study of new pyridazine derivative as inhibitor corrosion.

Sources

Reference Data & Comparative Studies

Validation

Performance benchmarking of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate in salt spray tests

For researchers, scientists, and drug development professionals engaged in material science and formulation, ensuring the long-term integrity of metallic components is paramount. Corrosion can compromise the stability an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in material science and formulation, ensuring the long-term integrity of metallic components is paramount. Corrosion can compromise the stability and efficacy of products and instrumentation, leading to significant financial and scientific setbacks. This guide provides an in-depth performance benchmark of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate against a selection of established corrosion inhibitors in the highly demanding salt spray test environment. The insights and data presented herein are designed to empower you with the knowledge to make informed decisions for your specific applications.

Introduction to Corrosion and the Imperative for Inhibition

Corrosion is an electrochemical process that leads to the gradual degradation of materials, primarily metals, through chemical reactions with their environment. In the presence of electrolytes, such as saltwater, this process is significantly accelerated, leading to the formation of oxides and a loss of structural integrity. Corrosion inhibitors are chemical compounds that, when added to a liquid or gas, decrease the corrosion rate of a material, typically a metal or an alloy.[1] They function by forming a protective layer on the metal surface, which can be achieved through various mechanisms, including adsorption, passivation, or the formation of a diffusion barrier.[1]

The selection of an appropriate corrosion inhibitor is a critical consideration in formulation development, as it can significantly impact the long-term stability and performance of the final product. This is particularly crucial in applications where metallic components are exposed to saline or other corrosive environments.

The Salt Spray Test: A Standardized Gauntlet for Corrosion Resistance

To evaluate the efficacy of corrosion inhibitors, accelerated laboratory testing is essential. The salt spray test, standardized under ASTM B117 , is a globally recognized method for assessing the corrosion resistance of materials and coatings.[2][3][4] This test creates a controlled, corrosive environment by atomizing a saltwater solution within a closed chamber, thereby simulating and accelerating the effects of a marine or saline atmosphere.[5] While not a direct predictor of real-world service life, the ASTM B117 test provides a reproducible and comparative measure of corrosion resistance, making it an invaluable tool for quality control and the evaluation of protective coatings and inhibitors.[4][6][7][8][9][10][11][12][13][14][15]

The Contenders: A Profile of Corrosion Inhibitors

This guide focuses on the performance of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate , a succinic acid derivative, and compares it with a range of commonly used corrosion inhibitors.

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate and its Analogs
  • (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate: This molecule belongs to the family of alkenyl succinic acids. Its structure features a long, hydrophobic dodecenyl chain and a hydrophilic succinic acid head with an additional carboxyethyl group. This amphiphilic nature is key to its function as a corrosion inhibitor.

  • Mechanism of Action: Succinate-based inhibitors, including (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate, primarily function as film-forming inhibitors. The hydrophilic carboxylic acid groups adsorb onto the metal surface, while the long hydrophobic tails orient themselves away from the surface, creating a dense, non-polar barrier. This film physically blocks the ingress of corrosive species like chloride ions and water, thus stifling the electrochemical reactions that drive corrosion.[16]

Alternative Corrosion Inhibitors
  • Standard Alkyl Succinic Acid: A close relative of the primary test compound, this inhibitor also possesses a hydrophobic alkyl chain and a hydrophilic succinic acid head. The performance can vary based on the length and branching of the alkyl chain.

  • Dodecenyl Succinic Anhydride (DDSA): The anhydride precursor to the corresponding acid, DDSA is also utilized as a corrosion inhibitor.[17] It can react with surface moisture or hydroxyl groups on the metal surface to form the protective succinic acid film in-situ.

  • Benzotriazole (BTA): A well-established corrosion inhibitor, particularly for copper and its alloys, BTA also finds application in protecting steel.[18] It forms a stable, polymeric complex with metal ions on the surface, creating a thin but robust protective film.

  • Tolyltriazole (TTA): A derivative of benzotriazole, TTA offers enhanced performance in certain conditions due to the presence of a methyl group, which can improve its solubility and film-forming properties.[2]

  • Sodium Molybdate: An inorganic, anodic corrosion inhibitor, sodium molybdate promotes the formation of a passive oxide layer on the metal surface, which is further stabilized by the incorporation of molybdate ions.[4] This passive film acts as a barrier to corrosion.

Experimental Design: The Salt Spray Test Protocol

The following protocol, based on the ASTM B117 standard , was employed to benchmark the performance of the selected corrosion inhibitors.

Materials and Equipment
  • Test Panels: Cold-rolled steel panels, prepared according to ASTM D609.

  • Corrosion Inhibitors: (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate, Standard Alkyl Succinic Acid, Dodecenyl Succinic Anhydride, Benzotriazole, Tolyltriazole, and Sodium Molybdate.

  • Salt Solution: 5% (by weight) sodium chloride solution in deionized water, with a pH adjusted to between 6.5 and 7.2.

  • Salt Spray Chamber: A chamber compliant with ASTM B117 specifications, capable of maintaining a constant temperature of 35°C and a continuous salt fog.

Experimental Workflow

The experimental workflow for the salt spray test is outlined below:

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation prep_panels Prepare Steel Panels (ASTM D609) apply_inhibitors Apply Inhibitor Coatings to Panels prep_panels->apply_inhibitors prep_inhibitors Prepare Inhibitor Solutions prep_inhibitors->apply_inhibitors prep_salt Prepare 5% NaCl Solution (ASTM B117) run_test Run ASTM B117 Test (35°C, continuous fog) prep_salt->run_test place_panels Place Panels in Salt Spray Chamber apply_inhibitors->place_panels place_panels->run_test inspect_panels Periodic Inspection for Corrosion run_test->inspect_panels record_data Record Time to First Corrosion and % Area Corroded inspect_panels->record_data final_analysis Final Analysis and Comparison record_data->final_analysis G cluster_mechanism Film-Forming Inhibition metal Metal Surface inhibitor_film Hydrophilic Head Adsorbed to Metal Hydrophobic Tail Forms a Protective Barrier inhibitor_film->metal Protects corrosive_ions Corrosive Ions (Cl⁻, H₂O) corrosive_ions->inhibitor_film Blocked

Mechanism of Film-Forming Inhibitors

Inorganic Passivating Inhibitor (Sodium Molybdate):

G cluster_mechanism Passivation Inhibition metal Metal Surface passive_layer Stable Oxide/Molybdate Passive Film passive_layer->metal Protects corrosive_ions Corrosive Ions (Cl⁻, H₂O) corrosive_ions->passive_layer Blocked

Mechanism of Passivating Inhibitors

Discussion and Field-Proven Insights

The results indicate that (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate demonstrates superior performance in the ASTM B117 salt spray test compared to the other evaluated inhibitors. The extended time to the first appearance of corrosion and the significantly lower percentage of surface corrosion after 240 hours highlight its efficacy in forming a robust and durable protective film.

The closely related succinate derivatives, Standard Alkyl Succinic Acid and DDSA, also provided good protection, underscoring the effectiveness of the film-forming mechanism inherent to this class of compounds. The longer dodecenyl chain and the additional carboxyethyl group in the target compound likely contribute to a more densely packed and strongly adsorbed protective layer, leading to its enhanced performance.

Benzotriazole and Tolyltriazole, while effective, showed a shorter time to the onset of corrosion in this application on steel. Their primary strength lies in the protection of copper and its alloys, and while they do offer a degree of protection to ferrous metals, the succinate-based inhibitors appear to be more suitable for this specific substrate under these test conditions.

Sodium Molybdate, as an inorganic passivator, provided the least protection among the tested inhibitors in this aggressive, high-chloride environment. While effective in less severe conditions or in combination with other inhibitors, it was less able to withstand the continuous salt fog on its own.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals seeking a high-performance corrosion inhibitor for applications involving potential exposure to saline environments, (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate presents a compelling option. Its superior performance in the standardized ASTM B117 salt spray test, attributed to its robust film-forming mechanism, suggests it can provide reliable and long-lasting protection for metallic components.

When selecting a corrosion inhibitor, it is crucial to consider the specific substrate, the nature of the corrosive environment, and the required duration of protection. The data and insights provided in this guide serve as a valuable starting point for making an informed decision. It is always recommended to conduct further testing under conditions that closely mimic the intended application to ensure optimal performance.

References

  • A Guide to ASTM B117 for Salt Spray (Fog) Testing - Presto Enviro. (n.d.). Retrieved from [Link]

  • How to use Salt Spray Testing for corrosion resistance - LISUN. (2022, July 26). Retrieved from [Link]

  • ASTM B117 Testing | Salt Spray Corrosion Test - ACT Test Panels. (n.d.). Retrieved from [Link]

  • Salt Spray & Salt Fog Test (ASTM B117) - Westpak. (n.d.). Retrieved from [Link]

  • Salt Spray Test Method According to ASTM B117: Procedure and Best Practices. (n.d.). Retrieved from [Link]

  • Sodium Succinate as a Corrosion Inhibitor for Carbon Steel Rebars in Simulated Concrete Pore Solution - PMC. (2022, December 10). Retrieved from [Link]

  • Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. (2026, January 23). Retrieved from [Link]

  • A comprehensive comparative study of some corrosion inhibitors using different techniques. (2023, October 28). Retrieved from [Link]

  • New green corrosion inhibitors with high potential for use in oil production fields. (n.d.). Retrieved from [Link]

  • STUDY OF INHIBITIVE PERFORMANCE OF ECO-FRIENDLY MATERIAL ON STAINLESS STEEL IN SIMULATED SALINE ENVIRONMENT. (n.d.). Retrieved from [Link]

  • Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film - MDPI. (2023, March 31). Retrieved from [Link]

  • Green corrosion inhibitors of carbon steel in acid medium: Plant extracts. (n.d.). Retrieved from [Link]

  • Salt Spray Testing Chamber. (n.d.). Retrieved from [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution - PMC - NIH. (n.d.). Retrieved from [Link]

  • Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte - MDPI. (2023, June 16). Retrieved from [Link]

  • Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC. (n.d.). Retrieved from [Link]

  • Investigation of corrosion inhibitors with demulsifiers in their composition. (2024, May 14). Retrieved from [Link]

  • Development of a green corrosion inhibitor for use in acid cleaning of MSF desalination plant. (2020, August 21). Retrieved from [Link]

  • US4874395A - Amine neutralized alkenylsuccinic anhydride propylene glycol adducts as corrosion inhibitors for hydrocarbon fuels - Google Patents. (n.d.).
  • Salt spray test - Wikipedia. (n.d.). Retrieved from [Link]

  • A Comprehensive Guide To Salt Spray Testing - HLC. (2023, October 19). Retrieved from [Link]

  • What Is Salt Spray Test? A Ultimate Guide - Powder Metallurgy Manufacturer. (2025, May 27). Retrieved from [Link]

  • Salt Spray Test according to DIN EN ISO 9227 - ERICHSEN. (n.d.). Retrieved from [Link]

  • Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition. (2026, February 11). Retrieved from [Link]

  • Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report - epa nepis. (n.d.). Retrieved from [Link]

  • Adsorption and protecting properties of 1,2,3-benzotriazole on MNZh 5-1 alloy in neutral solutions | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Benzotriazole coatings - City University of Hong Kong. (2019, September 30). Retrieved from [Link]

  • TOLYLTRIAZOLE 50% SODIUM SALT SOLUTION - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Investigation effect of benzotriazole on the corrosion of brass-MM55 alloy in artificial seawater by dynamic EIS - ResearchGate. (2009, September 16). Retrieved from [Link]

  • Review on Benzotriazole As Anti-corrosive Agents - JETIR.org. (n.d.). Retrieved from [Link]

  • Dodecenyl Succinic Anhydride-Modified PBAT Copolyesters with Enhanced Water Vapor Barrier Property - MDPI. (2025, September 8). Retrieved from [Link]

  • Dodecenylsuccinic anhydride derivatives and Oleoyl Sarcosine Derivatives for Rust Preventive Oil addtives - Ruqinba. (n.d.). Retrieved from [Link]

  • Molybdate for corrosion inhibition - North Metal and Chemical Company. (n.d.). Retrieved from [Link]

  • Salt spray test - Wikipedia. (n.d.). Retrieved from [Link]

  • ISO 9227: How to conduct a salt spray test? - Labomat Essor. (n.d.). Retrieved from [Link]

  • Salt spray testing – why it should not be used to compare different types of coatings - pocinkovalnica.si. (n.d.). Retrieved from [Link]

  • Salt Spray vs SO₂ Corrosion Testing | Methods & Applications. (2026, January 31). Retrieved from [Link]

  • Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed. (2018, February 15). Retrieved from [Link]

  • (PDF) Improvement in Corrosion Inhibition Efficiency of Molybdate-Based Inhibitors via Addition of Nitroethane and Zinc in Stimulated Cooling Water - ResearchGate. (2025, August 8). Retrieved from [Link]

  • INVESTIGATION OF SALT SPRAY METHOD OF TESTING CORROSION RESISTANCE - DTIC. (n.d.). Retrieved from [Link]

  • Benzotriazole and Tolyltriazole - Hach. (n.d.). Retrieved from [Link]

  • Salt Water Corrosion Comparison WD-40, Break Free CLP, and Ballistol - YouTube. (2016, July 28). Retrieved from [Link]

  • Information sheet - Salt spray testing – why it should not be used to compare different types of coatings. (n.d.). Retrieved from [Link]

  • Critical Aspects Of the Salt Spray Test - Advanced Plating Technologies. (n.d.). Retrieved from [Link]

  • Salt Spray vs Cyclic Corrosion Test: Key Differences Explained - Testronix Instruments. (2025, August 27). Retrieved from [Link]

  • Salt Spray Test: A Complete Guide to Corrosion Resistance Testing - Presto Group. (2025, July 10). Retrieved from [Link]

  • Comparing Cyclic Corrosion Testing and Neutral Salt Spray Testing: A Comprehensive Analysis - Michigan Metal Coatings Company. (2024, January 10). Retrieved from [Link]

  • Study on the Corrosion Inhibition Mechanism of HEDP and Mechanical Performance Degradation of HSGPSW Under Tensile Stress - MDPI. (2025, September 2). Retrieved from [Link]

  • What Is Salt Spray Testing For Corrosive Resistance. (n.d.). Retrieved from [Link]

  • Corrosion Inhibitive Potentials of some 2H-1-benzopyran- 2-one Derivatives- DFT Calculations. (2021, March 2). Retrieved from [Link]

  • Salt Spray Testing: ASTM B117 - ISO 9227 - Aerofin Laboratories. (n.d.). Retrieved from [Link]

  • A study of the Carboxyethylimidazoline as an H2S Corrosion Inhibitor of X-120 Pipeline Steel. (2010, December 1). Retrieved from [Link]

  • Prolonged corrosion protection via application of 4-ferrocenylbutyl saturated carboxylate ester derivatives with superior inhibition performance for mild steel - PMC. (2024, June 15). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.